

Reactivity Profile of 4-Fluoro-2-methylbenzyl bromide: A Technical Guide

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Compound of Interest

Compound Name: 4-Fluoro-2-methylbenzyl bromide

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Abstract

This technical guide provides a comprehensive overview of the anticipated reactivity profile of **4-Fluoro-2-methylbenzyl bromide** (FMBB), a substituted aromatic halide of interest in organic synthesis and medicinal chemistry. Due to the limited availability of specific experimental data for this particular isomer, this document extrapolates its reactivity based on the well-established chemical behavior of substituted benzyl bromides. The guide covers key reaction classes including nucleophilic substitution, palladium-catalyzed cross-coupling reactions, and the formation of organometallic reagents. Detailed, generalized experimental protocols are provided for these transformations, alongside tables of representative quantitative data from analogous reactions to serve as a practical reference for laboratory work. Visual diagrams of reaction mechanisms and experimental workflows are included to facilitate a deeper understanding of the underlying chemical principles.

Introduction

4-Fluoro-2-methylbenzyl bromide, with the CAS Number 862539-91-1, is a benzylic halide that holds potential as a versatile building block in the synthesis of complex organic molecules, including pharmaceutical intermediates. Its structure, featuring a fluorine atom and a methyl group on the benzene ring, influences the reactivity of the benzylic bromide moiety. The fluorine atom, being highly electronegative, exerts a significant inductive effect, while the methyl group

has an activating, electron-donating effect. The interplay of these electronic factors, along with steric considerations, dictates the compound's reactivity in various organic transformations.

This guide aims to provide a predictive yet thorough examination of FMBB's reactivity profile to assist researchers in designing synthetic routes and planning experiments.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for **4-Fluoro-2-methylbenzyl bromide** is presented below.

Property	Value	Reference
CAS Number	862539-91-1	
Molecular Formula	C ₈ H ₈ BrF	
Molecular Weight	203.05 g/mol	
Purity	Typically ≥97%	
Signal Word	Danger	
Hazard Statements	H314: Causes severe skin burns and eye damage H319: Causes serious eye irritation H335: May cause respiratory irritation	

Core Reactivity Profile

The primary site of reactivity in **4-Fluoro-2-methylbenzyl bromide** is the carbon-bromine bond of the benzylic methylene group. This bond is susceptible to cleavage, allowing the molecule to participate in a variety of reactions.

Nucleophilic Substitution Reactions

Benzylic bromides are excellent substrates for nucleophilic substitution reactions, proceeding through either an S_N1 or S_N2 mechanism depending on the reaction conditions and the

nucleophile. The benzylic carbocation intermediate in an S_N1 pathway is stabilized by resonance with the aromatic ring.

Common nucleophiles that are expected to react with FMBB include:

- Hydroxide and alkoxides to form alcohols and ethers.
- Cyanide to form nitriles.
- Amines to form substituted benzylamines.
- Thiolates to form thioethers.

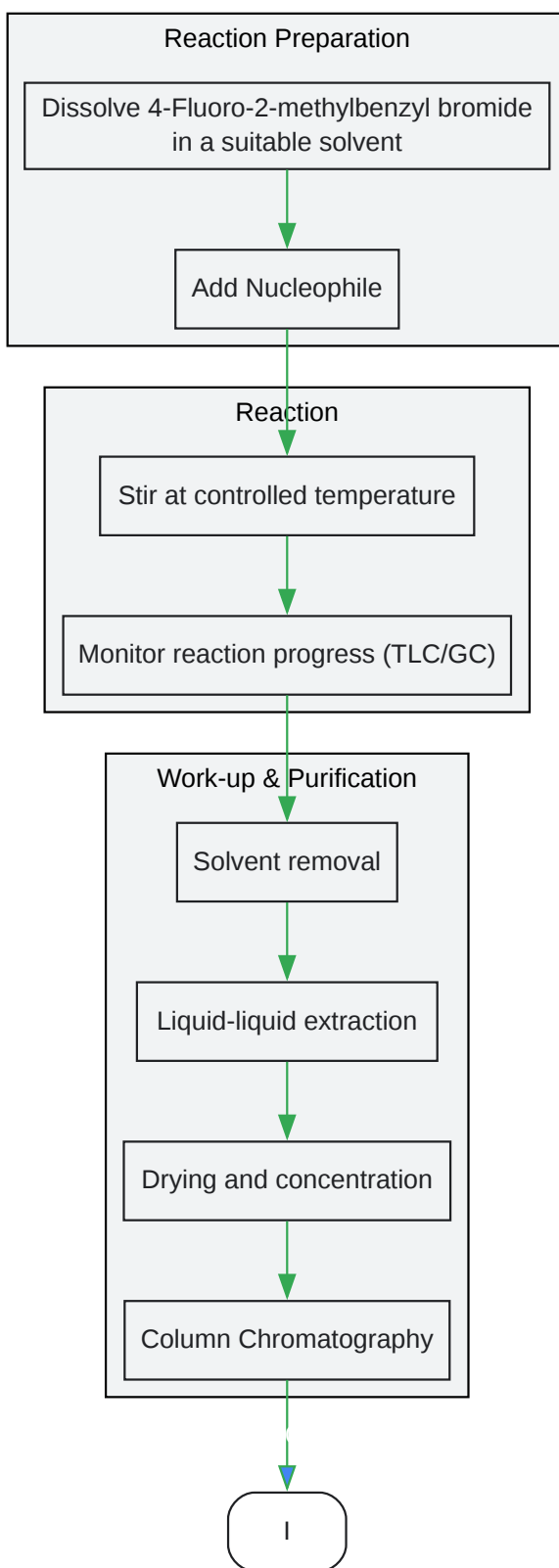
Generalized Experimental Protocol for Nucleophilic Substitution:

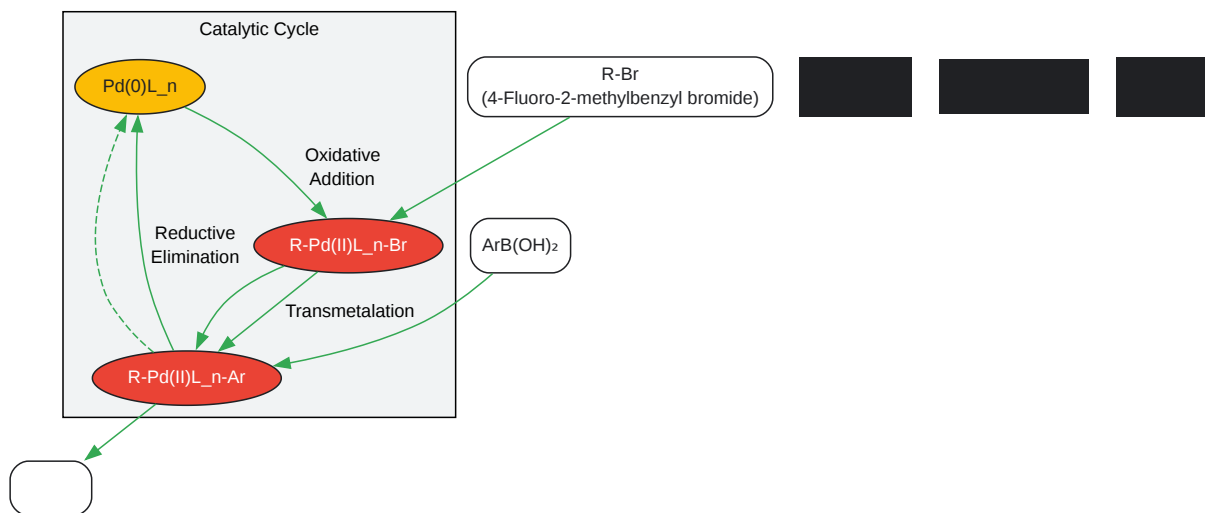
A general procedure for the reaction of a benzyl bromide with a nucleophile is as follows:

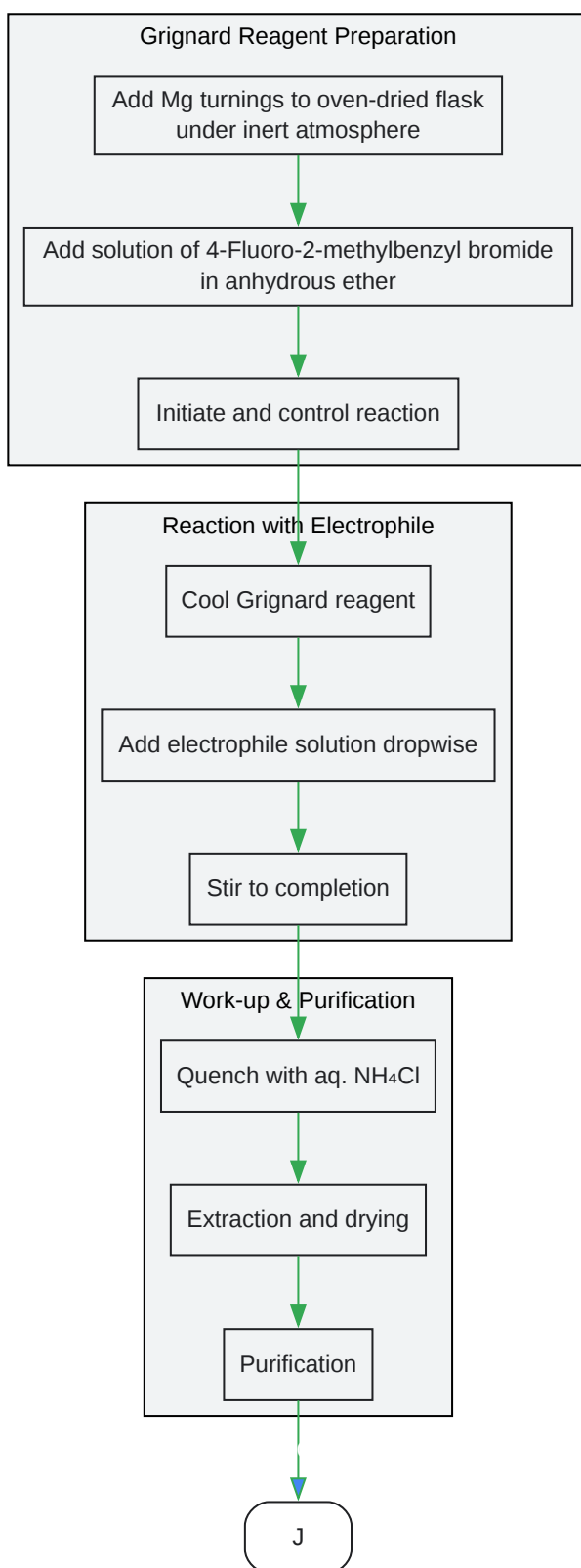
- **Reaction Setup:** To a solution of **4-Fluoro-2-methylbenzyl bromide** (1.0 eq.) in a suitable polar aprotic solvent (e.g., acetonitrile, DMF, or acetone) is added the nucleophile (1.0-1.2 eq.).
- **Reaction Conditions:** The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C. The progress of the reaction is monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
- **Purification:** The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel.

A recent study on the nucleophilic fluorine substitution of various α -carbonyl benzyl bromides using Et₃N·3HF provides insight into the conditions that could be adapted for FMBB.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Workflow for a Typical Nucleophilic Substitution Reaction:







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References

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- 2. Nucleophilic fluorine substitution reaction of α -carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - RSC Advances (RSC Publishing) [pubs.rsc.org]
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